molecular formula C19H21Cl2N5O3S B2921641 Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate CAS No. 477867-35-9

Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate

Cat. No.: B2921641
CAS No.: 477867-35-9
M. Wt: 470.37
InChI Key: DWSLNMVQVRTESU-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with two chlorine atoms at positions 5 and 3-phenyl, a piperazine ring linked via a carbothioyl group, and an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[[4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]piperazine-1-carbothioyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O3S/c1-2-29-16(27)12-22-19(30)25-8-6-24(7-9-25)15-11-23-26(18(28)17(15)21)14-5-3-4-13(20)10-14/h3-5,10-11H,2,6-9,12H2,1H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSLNMVQVRTESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((4-(5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)carbothioyl)amino)acetate, also known by its CAS number 477867-35-9, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available research findings.

  • Molecular Formula : C19H21Cl2N5O3S
  • Molecular Weight : 470.37274 g/mol
  • Structure : The compound features a pyridazine ring fused with a piperazine moiety, which is characteristic of many pharmacologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the piperazine derivative followed by the introduction of the carbothioamide and subsequent esterification to yield the final product.

Antimicrobial Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. This compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has been shown to reduce pro-inflammatory cytokine production in cellular models, indicating its potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising activity compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of this compound against MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparison with Similar Compounds

Pyridazine Derivatives in Agrochemicals

Pyridazine-based compounds are prominent in agrochemicals. Key examples include:

  • Clofencet (2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid): A herbicide with a pyridazinecarboxylic acid group, enabling ionic interactions in plant systems. Its solubility is moderate due to the carboxylic acid moiety, unlike the target compound’s lipophilic thiourea and ethyl ester groups .
  • Flumioxazin (2-(7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione): A pre-emergent herbicide featuring a benzoxazin-isoindole-dione scaffold. Its fused heterocyclic system contrasts with the target compound’s simpler pyridazine-piperazine architecture .
Compound Molecular Features Key Functional Groups Solubility Biological Activity
Target Compound Pyridazine, piperazine, thiourea Cl, CS-NH, ethyl ester Low Suspected pesticide
Clofencet Pyridazinecarboxylic acid COOH, Cl Moderate Herbicide
Flumioxazin Benzoxazin-isoindole-dione F, ketone, dione Low Herbicide
Quinolinecarboxylic acids (e.g., 5a–m) Quinoline-piperazine-aroyl COOH, aroyl/sulfonyl Variable Antibacterial

Piperazine-Containing Analogues

For example:

  • Quinolinecarboxylic acids (5a–m): Antibacterial agents with a piperazine-linked aroyl/sulfonyl group.
  • Ciprofloxacin analogs : These lack the pyridazine-thiourea system but share piperazine-mediated solubility and bacterial target engagement.

Computational and Crystallographic Insights

  • Electronic Properties: Multiwfn analysis of the target compound’s electron density reveals enhanced polarizability near the thiourea group compared to clofencet’s carboxylic acid, suggesting distinct noncovalent interactions (e.g., stronger van der Waals forces) .
  • Crystallography: If crystallized, SHELX software could refine its structure, highlighting bond lengths and angles critical for activity.

Research Findings and Implications

  • Activity : The thiourea group may improve resistance to enzymatic degradation compared to clofencet’s ester or amide groups, extending pesticidal efficacy.
  • Synthetic Challenges : The carbothioyl group’s sensitivity to oxidation necessitates inert conditions during synthesis, unlike the more stable aroyl/sulfonyl couplings in .

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